

# Application Notes: Two-Photon Uncaging of DPNI-GABA

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Compound of Interest					
Compound Name:	DPNI-GABA				
Cat. No.:	B031509	Get Quote			

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#### Introduction

Two-photon uncaging of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, offers unprecedented spatiotemporal control over neuronal inhibition. This technique utilizes a focused laser to photolyze a "caged" and biologically inactive form of GABA, releasing the active neurotransmitter at a precise location and time within living tissue. Among the various caged GABA compounds, **DPNI-GABA** has emerged as a valuable tool due to its favorable properties, including efficient two-photon excitation and minimal pharmacological interference prior to uncaging. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of **DPNI-GABA** in neuroscience research.

The ability to mimic synaptic release of GABA with high fidelity allows for detailed investigations into the function of inhibitory synapses, the integration of excitatory and inhibitory inputs, and the role of GABAergic signaling in neuronal computation and plasticity. Furthermore, the precise control afforded by two-photon excitation enables the mapping of GABA receptor distribution on neuronal compartments and the selective silencing of individual neurons to probe their contribution to neural circuit function.

## **Quantitative Data Summary**



The following tables summarize key quantitative parameters for **DPNI-GABA** and other relevant caged GABA compounds, facilitating comparison and experimental design.

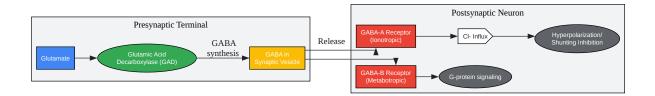
Caged Compound	Two-Photon Excitation Maximum (nm)	Quantum Yield (Φ)	IC50 for GABAA Receptor Inhibition (mM)	Recommended Concentration (mM)
DPNI-GABA	~720	Not explicitly stated, but noted for high uncaging efficiency	~0.5[1]	1[1][2]
CDNI-GABA	~720	0.60[3]	Not explicitly stated	0.40 - 1.35[3]
DEAC450-GABA	~900	0.39[4][5]	Not explicitly stated	0.2[5]
MNI-Glu (for comparison)	~720	~0.085	N/A (Antagonist at GABAA receptors)	2.5 - 10

Parameter	Value	Experimental Context	Reference
Spatial Resolution (DPNI-GABA)	Lateral: ~2 μm, Axial: ~7.5 μm	Uncaging in dendrites of cerebellar molecular layer interneurons.	[1][2]
Rise Time of Uncaged Response (DPNI- GABA)	Comparable to synaptic events (10-90% rise time)	Mimicking synaptic activation of GABAA receptors.	[1][2]
Rise Time of Uncaged Response (CDNI- GABA)	2.0 ± 0.2 ms (20-80%)	Compared to spontaneous mIPSCs (1.5 ± 0.2 ms).	[3]



## **Signaling Pathways and Experimental Workflow**

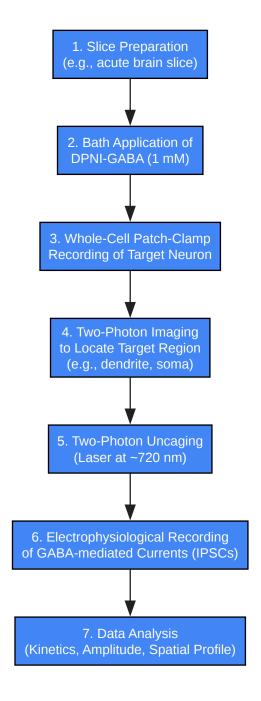
The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for two-photon uncaging of **DPNI-GABA**.



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GABAergic signaling pathway.





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Experimental workflow for two-photon uncaging.

# Experimental Protocols Preparation of DPNI-GABA Stock Solution

Reagent: DPNI-GABA



- Solvent: Dimethyl sulfoxide (DMSO) or a suitable aqueous buffer.
- Procedure:
  - Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.
  - Store the stock solution at -20°C, protected from light.
  - On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1 mM) in the extracellular recording solution.

## Two-Photon Uncaging of DPNI-GABA in Brain Slices

This protocol is adapted from methodologies described for uncaging experiments in acute brain slices.

- 1. Brain Slice Preparation:
- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold ACSF.
- Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain at room temperature until use.
- 2. Electrophysiological Recording:
- Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF at room temperature.
- Perform whole-cell patch-clamp recordings from visually identified neurons. The internal solution should be appropriate for recording GABAergic currents (e.g., a high chloride concentration to observe inward currents at a holding potential of -70 mV).
- 3. **DPNI-GABA** Application:



- Bath-apply DPNI-GABA at a final concentration of 1 mM in the ACSF.[1][2] Allow the caged compound to equilibrate in the tissue for several minutes before starting uncaging experiments.
- 4. Two-Photon Uncaging and Data Acquisition:
- Laser Source: A Ti:Sapphire laser tuned to approximately 720 nm is typically used for DPNI-GABA uncaging.
- Imaging: Use a longer wavelength (e.g., >800 nm) to visualize the neuron filled with a fluorescent dye (e.g., Alexa Fluor 488 or 594) to minimize uncaging during imaging.
- Uncaging Parameters:
  - Wavelength: ~720 nm.
  - Power: The laser power at the sample needs to be empirically determined but is typically in the range of 5-20 mW. The goal is to elicit a physiological-like response without causing photodamage.
  - Pulse Duration: Short laser pulses (e.g., 0.5-2 ms) are used to mimic the brief release of neurotransmitter at a synapse.

#### Procedure:

- Identify the subcellular region of interest (e.g., a dendritic spine, a segment of dendrite, or the soma) using two-photon imaging.
- Position the uncaging laser spot at the target location.
- Deliver a short laser pulse to uncage **DPNI-GABA** while simultaneously recording the postsynaptic current.
- To map receptor fields, the laser spot can be systematically moved to different locations.
- Acquire data and analyze the amplitude, rise time, and decay kinetics of the uncaged inhibitory postsynaptic currents (IPSCs).



## **Considerations and Troubleshooting**

- Pharmacological Blockade: While DPNI-GABA has a lower affinity for GABAA receptors
  compared to some other caged GABA compounds, it can still cause some degree of receptor
  antagonism at higher concentrations.[1] It is crucial to perform control experiments to assess
  the impact of the caged compound on baseline synaptic transmission.
- Photodamage: High laser power or prolonged exposure can lead to photodamage. Monitor
  the health of the cell and the stability of the recording throughout the experiment.
- Calibration: The amount of GABA released is dependent on laser power, pulse duration, and
  the concentration of the caged compound. It is important to calibrate these parameters to
  evoke responses that are within a physiological range.
- Stability of **DPNI-GABA**: Ensure the **DPNI-GABA** solution is fresh and protected from light to prevent spontaneous uncaging.

By following these guidelines and protocols, researchers can effectively utilize two-photon uncaging of **DPNI-GABA** to dissect the intricacies of inhibitory signaling in the brain with high precision.

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### References

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